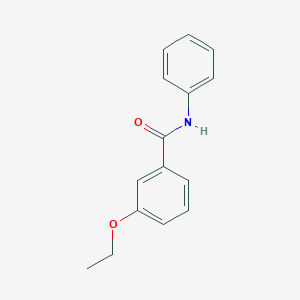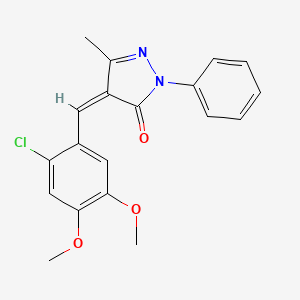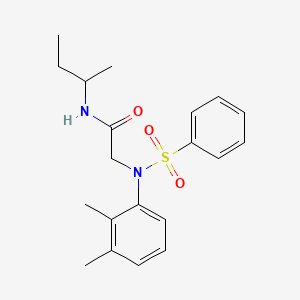
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride
Vue d'ensemble
Description
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride, also known as PD-168077, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzodioxine derivatives, which are known for their diverse pharmacological activities. PD-168077 has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride exerts its pharmacological effects by selectively binding to the GABA-B receptor, which is a member of the G-protein-coupled receptor family. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for drug development. This compound acts as a positive allosteric modulator of the GABA-B receptor, enhancing its activity and leading to the downstream effects of decreased neuronal excitability and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce pain sensitivity by inhibiting the release of substance P, a neuropeptide that is involved in pain signaling. Additionally, this compound has been found to have anxiolytic effects by enhancing GABAergic neurotransmission in the amygdala, a brain region that is involved in the regulation of anxiety and fear.
Avantages Et Limitations Des Expériences En Laboratoire
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride has several advantages for use in lab experiments. It has high selectivity and affinity for the GABA-B receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound is also relatively stable and easy to handle, making it a convenient compound for use in in vitro and in vivo experiments. However, there are also limitations to the use of this compound in lab experiments. Its low solubility in water can make it difficult to administer in certain experimental settings, and its effects can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on 3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride. One area of interest is the development of more potent and selective GABA-B receptor modulators based on the structure of this compound. Another potential direction is the investigation of the effects of this compound in different animal models of disease, such as models of neuropathic pain or anxiety disorders. Additionally, the potential use of this compound in combination with other drugs for the treatment of various conditions should be explored. Finally, further research is needed to elucidate the long-term effects and safety profile of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more potent and selective GABA-B receptor modulators based on its structure.
Applications De Recherche Scientifique
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety disorders, and inflammatory diseases. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4.ClH/c16-14(19-11-2-1-5-15-9-11)10-3-4-12-13(8-10)18-7-6-17-12;/h1-5,8-9H,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAKTEMSWFHMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S*,4R*,6S*)-2-benzyl-6-(4-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3970290.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]](/img/structure/B3970295.png)
![6-(3-bromobenzylidene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3970297.png)
![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)



![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B3970357.png)

![4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid](/img/structure/B3970385.png)